molecular formula C25H23F3N2O B10886599 Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

Cat. No.: B10886599
M. Wt: 424.5 g/mol
InChI Key: YDBFRZZQFLIAQZ-UHFFFAOYSA-N
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Description

Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a trifluoromethylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The key steps include:

    Formation of Biphenyl Intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Synthesis of Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Coupling Reaction: The final step involves the coupling of the biphenyl and piperazine intermediates with the trifluoromethylbenzyl group under appropriate conditions, such as the use of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
  • 4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl(phenyl)methanone
  • 4-Benzylpiperidin-1-yl(4-bromophenyl)methanone

Uniqueness

Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone is unique due to the presence of the trifluoromethylbenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C25H23F3N2O

Molecular Weight

424.5 g/mol

IUPAC Name

(4-phenylphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H23F3N2O/c26-25(27,28)23-9-5-4-8-22(23)18-29-14-16-30(17-15-29)24(31)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13H,14-18H2

InChI Key

YDBFRZZQFLIAQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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